molecular formula C5H8N4O3 B2828623 (2R)-5-Amino-2-azido-5-oxopentanoic acid CAS No. 1286670-86-7

(2R)-5-Amino-2-azido-5-oxopentanoic acid

Cat. No.: B2828623
CAS No.: 1286670-86-7
M. Wt: 172.144
InChI Key: OFIPVYZQSGQXJD-GSVOUGTGSA-N
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Description

(2R)-5-Amino-2-azido-5-oxopentanoic acid is a chiral non-proteinogenic amino acid derivative designed for advanced research applications in chemical biology and drug discovery. Its structure features a strategically placed azide group at the C2 position, making it a valuable building block for site-specific bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other bioorthogonal chemistries . The defined (2R) stereochemistry at the chiral center is critical for its interaction with biological systems and ensures consistency in the synthesis of enantiopure compounds . The terminal amide and carboxylic acid functionalities provide additional handles for further synthetic modification or for incorporation into peptide chains using standard solid-phase synthesis protocols, often requiring protective group strategies . This compound is particularly useful as a tool in genetic code expansion (GCE) technologies. It can serve as a precursor for the development of novel non-canonical amino acids (ncAAs) that allow for the site-specific incorporation of bioorthogonal handles into proteins within live cells . This enables researchers to label and study protein function, dynamics, and interactions with high precision. Furthermore, its application extends to the synthesis of novel peptide-based therapeutics, vaccine adjuvants, and molecular probes . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

(2R)-5-amino-2-azido-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3/c6-4(10)2-1-3(5(11)12)8-9-7/h3H,1-2H2,(H2,6,10)(H,11,12)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIPVYZQSGQXJD-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-Amino-2-azido-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group, followed by the introduction of the azido group through nucleophilic substitution. The keto group is then introduced via oxidation reactions. The final step involves deprotection to yield the desired compound. Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-Amino-2-azido-5-oxopentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amino group, resulting in the formation of diamino derivatives.

    Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or hydrogen gas for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the keto group can yield carboxylic acids, while reduction of the azido group can produce diamino derivatives. Substitution reactions can lead to a wide range of substituted compounds, depending on the nucleophile used.

Scientific Research Applications

(2R)-5-Amino-2-azido-5-oxopentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions, particularly those involving azido and amino groups.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2R)-5-Amino-2-azido-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies. The amino and keto groups can also interact with active sites of enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

5-Amino-2-oxopentanoic Acid

  • IUPAC Name: 5-Amino-2-oxopentanoic acid .
  • Molecular Formula: C₅H₉NO₃.
  • Key Features: Oxo group at position 2 (vs. azido in the target compound). Amino group at position 5.
  • Applications : Intermediate in biochemical pathways (e.g., lysine metabolism).
  • Research Findings: Acts as a breakdown product of 5-aminolevulinic acid (ALA) .

5-[(2-Amino-1H-benzimidazol-6-yl)amino]-5-oxopentanoic Acid

  • IUPAC Name: 5-[(2-Amino-1H-benzimidazol-6-yl)amino]-5-oxopentanoic acid .
  • Molecular Formula : C₁₂H₁₄N₄O₃.
  • Key Features: Benzimidazole moiety linked via an amide bond. Oxo and amino groups at position 5.
  • Applications: Potential pharmacological activity (e.g., antimicrobial or anticancer due to benzimidazole) .

(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic Acid

  • IUPAC Name: (R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid .
  • Molecular Formula : C₁₂H₂₂N₂O₅.
  • Key Features: Boc-protected amino group at position 2. Dimethylamino and oxo groups at position 5.
  • Applications : Likely a synthetic intermediate in peptide chemistry (Boc group enhances solubility/stability) .

5-Amino-4-oxopentanoic Acid (5-Aminolevulinic Acid, ALA)

  • IUPAC Name: 5-Amino-4-oxopentanoic acid .
  • Molecular Formula: C₅H₉NO₃.
  • Key Features: Oxo group at position 4 (vs. position 5 in the target compound). Amino group at position 5.
  • Applications : Clinically used in photodynamic therapy (PDT) for brain tumors; induces protoporphyrin IX accumulation in cancer cells .
  • Research Findings : In VX2 tumor models, ALA-guided microsurgery improved survival rates by 30–50% compared to controls .

5-(5-Methyl-2-thienyl)-5-oxopentanoic Acid

  • IUPAC Name: 5-(5-Methyl-2-thienyl)-5-oxopentanoic acid .
  • Molecular Formula : C₁₀H₁₂O₃S.
  • Key Features :
    • Thienyl substituent at position 5.
    • Oxo group at position 5.
  • Physical Properties :
    • Melting point: 105–107°C.
    • IR peaks: 1693 cm⁻¹ (COOH), 1650 cm⁻¹ (C=O) .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Key Applications Evidence ID
(2R)-5-Amino-2-azido-5-oxopentanoic acid C₅H₈N₄O₃ Azido (C2), Amino/Oxo (C5) Bioconjugation, drug design -
5-Amino-2-oxopentanoic acid C₅H₉NO₃ Oxo (C2), Amino (C5) Metabolic intermediate
5-[(2-Amino-1H-benzimidazol-6-yl)amino]-... C₁₂H₁₄N₄O₃ Benzimidazole, Amide, Oxo/Amino (C5) Antimicrobial/anticancer research
(R)-2-(Boc-amino)-5-(dimethylamino)-5-... C₁₂H₂₂N₂O₅ Boc-protected amino (C2), Dimethylamino/Oxo Peptide synthesis intermediate
5-Amino-4-oxopentanoic acid (ALA) C₅H₉NO₃ Oxo (C4), Amino (C5) Photodynamic therapy
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid C₁₀H₁₂O₃S Thienyl, Oxo (C5) Organic synthesis, materials science

Key Structural and Functional Insights

  • Azido Group : Unique to the target compound, enabling click chemistry for labeling or drug delivery .
  • Chirality: The R-configuration at C2 may influence biological activity (e.g., enzyme binding) compared to non-chiral analogs.
  • Oxo Position : ALA’s oxo group at C4 (vs. C5 in others) is critical for porphyrin biosynthesis , while the thienyl analog’s oxo at C5 enhances aromatic interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-5-amino-2-azido-5-oxopentanoic acid, and how can stereochemical purity be ensured?

  • Methodology : The compound is synthesized via azidation of (2R)-2-amino-5-oxopentanoic acid precursors using sodium azide under acidic, aqueous conditions at controlled temperatures (20–40°C) to avoid side reactions. Stereochemical integrity is maintained by employing chiral auxiliaries or enantiomerically pure starting materials. Post-synthesis, enantiomeric excess is validated via chiral HPLC or polarimetry .
  • Key Reaction :

StepReagents/ConditionsProduct
AzidationNaN₃, H₂SO₄, 25°CThis compound

Q. How can the reactivity of the azido and keto groups in this compound be exploited for derivatization?

  • Methodology :

  • Azido Group : Participate in Staudinger reactions (with triphenylphosphine to form iminophosphoranes) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.
  • Keto Group : Undergo condensation with hydrazines to form hydrazones or reduction with NaBH₄ to yield secondary alcohols.
    • Example : Reduction of the azido group using Pd/C/H₂ yields (2R)-2,5-diamino-5-oxopentanoic acid, useful for peptide synthesis .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (δ 3.2–3.5 ppm for CH-N₃; δ 2.1–2.4 ppm for keto-CH₂) and ¹³C NMR (δ 210 ppm for ketone).
  • IR : Strong absorbance at ~2100 cm⁻¹ (azide) and 1720 cm⁻¹ (ketone).
  • Mass Spectrometry : ESI-MS (m/z 173.1 [M+H]⁺) confirms molecular weight (172.14 g/mol) .

Advanced Research Questions

Q. How does the stereochemistry (R-configuration) influence reactivity and biological interactions compared to the S-enantiomer?

  • Methodology :

  • Kinetic Studies : Compare reaction rates of R- and S-enantiomers in model reactions (e.g., enzyme-catalyzed reductions). For example, the R-form may exhibit higher affinity for L-amino acid oxidases.
  • Docking Simulations : Use molecular dynamics to predict binding differences in chiral-sensitive targets (e.g., proteases). Experimental validation via SPR or ITC quantifies binding constants .
    • Data Contradiction : Some studies report faster azide reduction for the S-enantiomer due to steric effects; controlled pH adjustments (pH 6–7) may resolve discrepancies .

Q. What stability challenges arise during storage or experimental use, and how can they be mitigated?

  • Methodology :

  • Thermal Stability : DSC/TGA analysis reveals decomposition >80°C. Store at –20°C under inert gas (N₂/Ar).
  • Photoreactivity : Azido groups degrade under UV light; amber vials and low-light conditions are essential.
  • Decomposition Products : Monitor via LC-MS for nitroso derivatives (from azide decomposition) .

Q. How can conflicting data on reaction yields in azidation steps be resolved?

  • Methodology :

  • DoE (Design of Experiments) : Vary pH (3–5), temperature (20–40°C), and NaN₃ stoichiometry (1–2 eq) to identify optimal conditions.
  • In Situ Monitoring : ReactIR tracks azide formation kinetics, minimizing byproducts like tetrazoles .

Q. What strategies enable the study of this compound’s interactions with biological targets (e.g., enzymes)?

  • Methodology :

  • Fluorescent Probes : Conjugate via CuAAC to BODIPY-alkynes for live-cell imaging.
  • Activity-Based Protein Profiling (ABPP) : Use azide-labeled compound to capture target enzymes via bioorthogonal tagging .

Q. How can computational modeling predict metabolic pathways or toxicity?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME estimate bioavailability and CYP450 interactions.
  • DFT Calculations : Model azide reduction energetics to identify potential reactive intermediates .

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